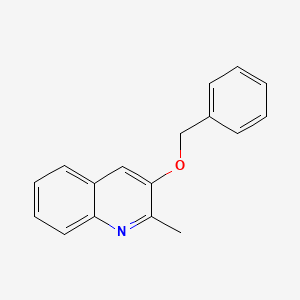

3-(Benzyloxy)-2-methylquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

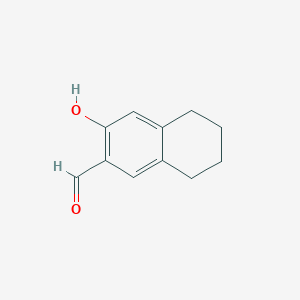

The compound “3-(Benzyloxy)-2-methylquinoline” likely belongs to the class of organic compounds known as quinolines and derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-2-methylquinoline” would likely consist of a benzene ring fused to a pyridine ring, with a benzyloxy group at the 3-position and a methyl group at the 2-position .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Benzyloxy)-2-methylquinoline” are not available, benzylic positions in general are known to be reactive. They can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-2-methylquinoline” would depend on its molecular structure. Some general properties of organic compounds include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

Drug Development

3-(Benzyloxy)-2-methylquinoline: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of drugs targeting a range of diseases. The compound’s ability to undergo diverse chemical reactions makes it a valuable precursor in medicinal chemistry, where it can be transformed into complex molecules with potential therapeutic effects .

Enzyme Studies

In enzyme research, 3-(Benzyloxy)-2-methylquinoline is used to study enzyme inhibition and activation. It can act as a substrate mimic or inhibitor in enzymatic assays, helping to elucidate enzyme mechanisms and kinetics .

Peptide Synthesis

This compound plays a role in peptide synthesis, particularly in the formation of dipeptides. It can be used to introduce modifications to amino acids or to protect functional groups during the synthesis process, which is crucial for creating specific peptide sequences .

Flavoring Agents

In the flavoring industry, derivatives of 3-(Benzyloxy)-2-methylquinoline may be used as flavoring agents. While not directly used as a flavoring agent, its chemical structure can be modified to produce esters and ethers that impart specific flavors and aromas in pharmaceutical and food products .

Fragrance Industry

The compound’s derivatives are also explored in the fragrance industry for their potential use in perfumery. By altering the core structure, chemists can develop new fragrant molecules that contribute to the scent profiles of various products .

Organic Synthesis

3-(Benzyloxy)-2-methylquinoline: is a versatile reagent in organic synthesis. It can participate in numerous organic reactions, including cross-coupling reactions, which are fundamental in constructing complex organic molecules. Its stability and reactivity make it an essential component in synthetic strategies .

Medicinal Chemistry

In medicinal chemistry, this compound is a key scaffold for the modification of bioactive natural products. It can be used to enhance the drug-like properties of natural compounds, making them more suitable for pharmaceutical use .

Analytical Chemistry

Lastly, 3-(Benzyloxy)-2-methylquinoline can be employed in analytical chemistry as a standard or reference compound. Its well-defined structure and properties allow for its use in calibrating instruments or validating analytical methods .

作用机制

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular signaling pathways, respectively.

Biochemical Pathways

For instance, Mitogen-activated protein kinase 14 is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

Given its potential targets, it may influence cellular signaling pathways and inflammatory responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as light, temperature, pH, and presence of other chemicals can affect the stability and activity of the compound . .

安全和危害

The safety and hazards associated with “3-(Benzyloxy)-2-methylquinoline” would depend on its specific physical and chemical properties. In general, safety data sheets provide information on potential hazards, including skin and eye irritation, respiratory effects, and precautions for safe handling .

属性

IUPAC Name |

2-methyl-3-phenylmethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-17(19-12-14-7-3-2-4-8-14)11-15-9-5-6-10-16(15)18-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYXLPBTZCAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methylquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)

![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)

![N-(6-methoxybenzothiazol-2-yl)tricyclo[4.3.1.1<3,8>]undecylcarboxamide](/img/structure/B2866341.png)

![3-{[(3-fluorophenyl)(methyl)amino]sulfonyl}-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2866344.png)

amine hydrochloride](/img/structure/B2866346.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2866348.png)

![2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2866350.png)